molecular formula C20H30O5 B12324453 6alpha,16,18-Trihydroxycleroda

6alpha,16,18-Trihydroxycleroda

Cat. No.: B12324453
M. Wt: 350.4 g/mol
InChI Key: ANOAUERKWIARIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide involves multiple steps, including the extraction of raw materials from natural sources and subsequent chemical modifications. The compound can be isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Industrial Production Methods

Industrial production of this compound-3,13-dien-15,16-olide typically involves large-scale extraction from plant sources followed by purification processes. The compound is then crystallized and dried to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound-3,13-dien-15,16-olide, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of signaling pathways related to inflammation and oxidative stress. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses .

Comparison with Similar Compounds

6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

2-hydroxy-3-[2-[4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-9-16(22)20(3)14(11-21)5-4-6-15(20)19(12,2)8-7-13-10-17(23)25-18(13)24/h5,10,12,15-16,18,21-22,24H,4,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOAUERKWIARIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3O)CCC=C2CO)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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